molecular formula C14H16N4 B11057738 2-Amino-6-ethyl-5-methyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile

2-Amino-6-ethyl-5-methyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile

Cat. No.: B11057738
M. Wt: 240.30 g/mol
InChI Key: MJGKITIFCHNMOT-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-5-methyl-4-(1-methyl-1H-pyrrol-2-yl)-3-pyridyl cyanide is a complex organic compound with the molecular formula C14H16N4 . This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group, an ethyl group, a methyl group, and a cyanide group, along with a pyrrole ring. The compound’s structure and properties make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-ethyl-5-methyl-4-(1-methyl-1H-pyrrol-2-yl)-3-pyridyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between suitable precursors.

    Substitution Reactions: Subsequent substitution reactions introduce the amino, ethyl, and methyl groups onto the pyridine ring.

    Pyrrole Ring Formation: The pyrrole ring is then synthesized and attached to the pyridine ring through a coupling reaction.

    Introduction of the Cyanide Group: Finally, the cyanide group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethyl-5-methyl-4-(1-methyl-1H-pyrrol-2-yl)-3-pyridyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanide group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Amino-6-ethyl-5-methyl-4-(1-methyl-1H-pyrrol-2-yl)-3-pyridyl cyanide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-6-ethyl-5-methyl-4-(1-methyl-1H-pyrrol-2-yl)-3-pyridyl cyanide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-ethyl-5-methyl-4-(1H-pyrrol-2-yl)-3-pyridyl cyanide: Similar structure but lacks the methyl group on the pyrrole ring.

    2-Amino-6-ethyl-5-methyl-4-(1-methyl-1H-pyrrol-2-yl)-3-pyridyl chloride: Similar structure but has a chloride group instead of a cyanide group.

Uniqueness

The presence of the cyanide group and the specific substitution pattern on the pyridine and pyrrole rings make 2-amino-6-ethyl-5-methyl-4-(1-methyl-1H-pyrrol-2-yl)-3-pyridyl cyanide unique. These structural features contribute to its distinct chemical properties and reactivity, setting it apart from similar compounds.

Properties

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

2-amino-6-ethyl-5-methyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C14H16N4/c1-4-11-9(2)13(10(8-15)14(16)17-11)12-6-5-7-18(12)3/h5-7H,4H2,1-3H3,(H2,16,17)

InChI Key

MJGKITIFCHNMOT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CN2C)C

Origin of Product

United States

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